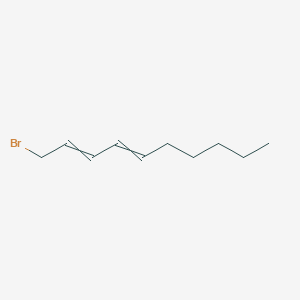![molecular formula C9H11NO2 B14494814 Ethyl (2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate CAS No. 64741-24-8](/img/structure/B14494814.png)
Ethyl (2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-azabicyclo[220]hex-5-en-3-ylidene)acetate is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate typically involves the reaction of 2-azabicyclo[2.2.0]hex-5-en-3-one with ethyl acetate under specific conditions. One method involves irradiating a solution of 2-hydroxypyridine in deionized water using 300 nm light bulbs at 25-30°C for several days. The solvent is then removed by rotary evaporation, and the product is purified by column chromatography using a petroleum ether and ethyl acetate mixture .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like m-chloroperoxybenzoic acid to form epoxides.
Reduction: Reduction reactions to form corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid (MCPBA) in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of epoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl (2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl (2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one: A similar bicyclic compound with a different ring structure.
3-Methyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione: Another bicyclic compound with different substituents.
Uniqueness
Ethyl (2-azabicyclo[220]hex-5-en-3-ylidene)acetate is unique due to its specific bicyclic structure and the presence of an ethyl ester group
Properties
CAS No. |
64741-24-8 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
ethyl 2-(2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9(11)5-8-6-3-4-7(6)10-8/h3-7,10H,2H2,1H3 |
InChI Key |
FHXPBCLOVOLROP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1C2C=CC2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


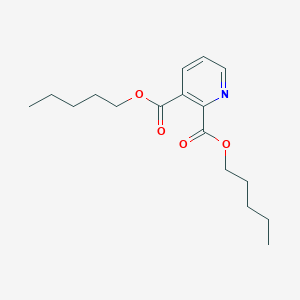
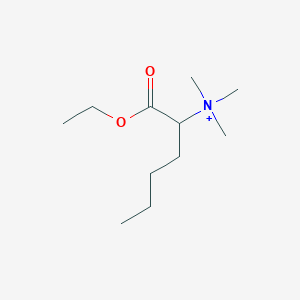
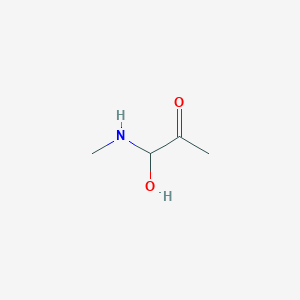
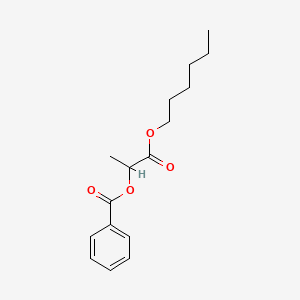
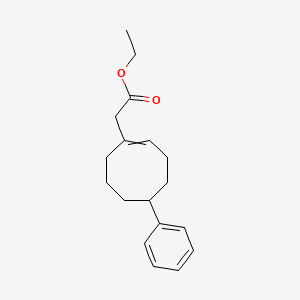

![4-[2-(Ethylamino)-2-methylpropyl]-2-methoxyphenol](/img/structure/B14494775.png)
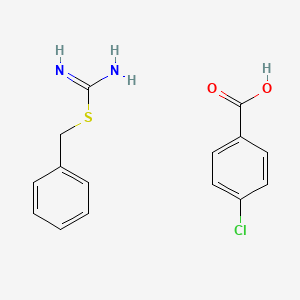
![Benzo[f]quinoline;2,4,6-trinitrophenol](/img/structure/B14494797.png)




